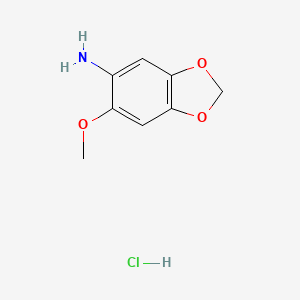
Acetic acid, (4-amino-2-methoxyphenoxy)-, methyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-amino-2-methoxyphenoxy)-, methyl ester, hydrochloride is a chemical compound with a complex structure that includes an acetic acid moiety, an amino group, a methoxy group, and a phenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-amino-2-methoxyphenoxy)-, methyl ester, hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 4-amino-2-methoxyphenol and acetic acid.
Esterification: The phenol group of 4-amino-2-methoxyphenol is esterified with acetic acid in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Hydrochloride Formation: The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and pH. Catalysts and solvents are recycled to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The methoxy and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (4-amino-2-methoxyphenoxy)-, methyl ester, hydrochloride is used in several fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which acetic acid, (4-amino-2-methoxyphenoxy)-, methyl ester, hydrochloride exerts its effects involves interactions with various molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenoxy group can participate in aromatic stacking interactions, further modulating the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-methoxybenzoic acid
- 4-Amino-2-methoxyphenol
- Methyl 4-aminobenzoate
Uniqueness
Compared to these similar compounds, acetic acid, (4-amino-2-methoxyphenoxy)-, methyl ester, hydrochloride has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its ester and hydrochloride forms enhance its solubility and stability, making it more versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
methyl 2-(4-amino-2-methoxyphenoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRQCRCGAILIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-Chloromethyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B8052325.png)




![Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B8052356.png)

![n-Methyl-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)methanamine oxalate](/img/structure/B8052363.png)
![(1R)-2-phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B8052371.png)
![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8052375.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B8052384.png)



